5,10,15,20-Tetrakis(4-nitrofenil)porfirina

Descripción general

Descripción

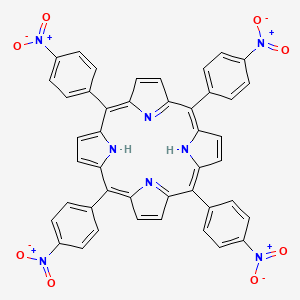

5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin is a synthetic porphyrin compound with the molecular formula C44H26N8O8. It is characterized by the presence of four nitrophenyl groups attached to the meso positions of the porphyrin ring. This compound is known for its vibrant red color and is used in various scientific and industrial applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions and as a building block for the synthesis of more complex porphyrin derivatives.

Biology: Employed in studies of enzyme mimetics and as a model compound for heme proteins.

Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.

Industry: Utilized in the development of sensors and as a dye in materials science

Mecanismo De Acción

Target of Action

5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP) is a synthetic porphyrin that has been shown to interact with various targets. It has been used as a sensor for the detection of hydrogen sulfide (H2S) and ethanediamine gases . Additionally, it has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacterial strains .

Mode of Action

TNPP’s mode of action is primarily based on its interaction with its targets. For instance, as a gas sensor, TNPP is immobilized in a Nafion membrane and deposited onto an optical waveguide glass slide. The absorption spectrum of TNPP changes upon exposure to H2S and ethanediamine gases, allowing for their detection .

Biochemical Pathways

It’s known that porphyrins are frequently employed in photodynamic therapy (pdt), a non-invasive technique primarily utilized to treat subcutaneous cancers . The porphyrin molecule absorbs light of a specific wavelength, which leads to the generation of reactive oxygen species (ROS) that can damage cellular components .

Result of Action

The result of TNPP’s action depends on its application. As a gas sensor, TNPP allows for the detection of H2S and ethanediamine gases . In terms of antimicrobial activity, TNPP has been shown to inhibit the growth of certain bacterial strains . In the context of PDT, the activation of porphyrin molecules can lead to the generation of ROS, which can induce cell death .

Action Environment

The action, efficacy, and stability of TNPP can be influenced by various environmental factors. For instance, the performance of TNPP as a gas sensor may be affected by factors such as temperature, humidity, and the presence of other gases . In the context of PDT, factors such as light intensity, oxygen concentration, and pH can influence the efficacy of porphyrin-based photosensitizers .

Análisis Bioquímico

Biochemical Properties

5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin plays a crucial role in biochemical reactions, particularly in photodynamic therapy and as a fluorescent probe for imaging and diagnostics. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to DNA, affecting cell viability . The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the biomolecules involved.

Cellular Effects

The effects of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit photodynamic antimicrobial activity, significantly reducing the viability of certain bacterial strains under visible light irradiation. Additionally, its interaction with DNA can lead to changes in gene expression, further impacting cellular functions.

Molecular Mechanism

At the molecular level, 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin exerts its effects through several mechanisms. It can form stable complexes with biomolecules, leading to enzyme inhibition or activation. For instance, its binding to DNA can inhibit the replication process, thereby affecting cell proliferation . Additionally, the compound’s photodynamic properties enable it to generate reactive oxygen species upon light activation, which can induce oxidative stress and damage cellular components.

Temporal Effects in Laboratory Settings

The stability and degradation of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin over time in laboratory settings are critical factors in its application. Studies have shown that this compound maintains its stability under specific conditions, such as storage under inert gas at low temperatures . Long-term effects on cellular function have been observed, particularly in in vitro studies where prolonged exposure to the compound can lead to sustained changes in cell viability and function.

Dosage Effects in Animal Models

The effects of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have reported selective growth inhibition activities against cancer cell lines, suggesting potential therapeutic applications at specific dosages. High doses may result in significant cytotoxicity and adverse effects on normal tissues.

Metabolic Pathways

5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin is involved in various metabolic pathways, interacting with enzymes and cofactors. Its metabolic flux can influence the levels of metabolites, thereby affecting cellular metabolism. The compound’s interaction with nitrite ions, for example, has been utilized in spectrophotometric determination, highlighting its role in environmental analysis.

Transport and Distribution

The transport and distribution of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For instance, its ability to bind to DNA suggests a potential for nuclear localization, impacting gene expression and cellular function .

Subcellular Localization

5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, such as the nucleus or mitochondria. This localization is crucial for its role in photodynamic therapy and other biomedical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin typically involves the reaction of pyrrole with 4-nitrobenzaldehyde under acidic conditions. The reaction is carried out in a solvent such as dichloromethane or chloroform, and a catalyst like trifluoroacetic acid is often used to facilitate the condensation reaction. The resulting product is then purified through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin ring.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst is commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Various oxidized forms of the porphyrin ring.

Reduction: 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin.

Substitution: Derivatives with different functional groups replacing the nitro groups.

Comparación Con Compuestos Similares

Similar Compounds

5,10,15,20-Tetrakis(4-aminophenyl)porphyrin: Similar structure but with amino groups instead of nitro groups.

5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: Contains methoxycarbonyl groups instead of nitro groups.

5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Features carboxyl groups in place of nitro groups .

Uniqueness

5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin is unique due to its strong electron-withdrawing nitro groups, which significantly influence its chemical reactivity and photophysical properties. This makes it particularly suitable for applications in photodynamic therapy and as a catalyst in various chemical reactions .

Actividad Biológica

5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP) is a synthetic porphyrin derivative notable for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

1. Synthesis and Characterization

The synthesis of TNPP involves the reaction between pyrrole and 4-nitrobenzaldehyde under acidic conditions, yielding a compound characterized by its intense purple color and strong absorption in the visible spectrum. The typical yield from this reaction is around 20%, and the product can be characterized using various spectroscopic techniques like NMR and mass spectrometry .

2. Antimicrobial Activity

Recent studies have highlighted TNPP's potential as an antimicrobial agent, particularly through photodynamic therapy (PDT). Its efficacy against various bacterial strains has been evaluated:

- Minimum Inhibitory Concentration (MIC) :

- Against Staphylococcus aureus (S. aureus):

- Irradiated MIC = 67.68 µg/mL

- Non-irradiated MIC = 58.26 µg/mL

- Against Methicillin-resistant Staphylococcus aureus (MRSA):

- Irradiated MIC = 69.42 µg/mL

- Non-irradiated MIC = 109.30 µg/mL

- Against Pseudomonas aeruginosa:

- Irradiated MIC = 54.71 µg/mL

- Non-irradiated MIC = 402.90 µg/mL

- Against Staphylococcus aureus (S. aureus):

The significant reduction in MIC values under irradiation demonstrates TNPP's enhanced antibacterial activity when activated by light .

The mechanism underlying TNPP's antimicrobial activity primarily involves the generation of reactive oxygen species (ROS) upon light activation. These ROS lead to oxidative damage to bacterial cells, disrupting cellular functions and ultimately causing cell death. The effectiveness of TNPP is attributed to its ability to absorb light efficiently and convert it into chemical energy that produces ROS .

4. Anticancer Properties

In addition to its antimicrobial effects, TNPP has shown promising results in cancer treatment:

- Cytotoxicity Studies : TNPP was tested against various cancer cell lines using the MTT assay, which assesses cell viability based on metabolic activity.

- Binding Interactions : Molecular docking studies indicate that TNPP exhibits strong binding affinity to specific cancer-related proteins such as carbonic anhydrase IX (CAIX), which is often overexpressed in tumors . The interactions were characterized by both electrostatic and hydrophobic forces, contributing to its selective cytotoxicity against cancer cells.

5. Case Studies and Research Findings

Several case studies have highlighted the biological activity of TNPP:

- A study demonstrated that TNPP could effectively inhibit the growth of various bacterial strains when used in photodynamic applications .

- Another research focused on the interaction of TNPP with quantum dots for potential applications in bioimaging and drug delivery systems, showcasing its versatility beyond traditional uses .

6. Summary of Biological Activities

| Activity Type | Details |

|---|---|

| Antimicrobial | Effective against S. aureus, MRSA, P. aeruginosa |

| Anticancer | Cytotoxic effects on cancer cell lines |

| Mechanism | Generates ROS upon light activation |

| Binding Affinity | Strong interaction with CAIX and other cancer proteins |

7. Conclusion

5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin is a multifaceted compound with significant potential in both antimicrobial and anticancer therapies. Its ability to generate reactive species upon light activation positions it as a valuable agent in photodynamic therapy. Ongoing research continues to unveil its diverse applications in medicine and biotechnology.

Propiedades

IUPAC Name |

5,10,15,20-tetrakis(4-nitrophenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H26N8O8/c53-49(54)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)50(55)56)37-21-23-39(47-37)44(28-7-15-32(16-8-28)52(59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)51(57)58/h1-24,45,48H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHZCBQLLFLQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-])C=C4)C9=CC=C(C=C9)[N+](=O)[O-])N3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H26N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

794.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22843-73-8 | |

| Record name | Tetra(p-nitrophenyl)porphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022843738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the antimicrobial properties of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin?

A1: Research has shown that both 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP) and its zinc complex (ZnTNPP) exhibit photodynamic antimicrobial activity (PACT) against Pseudomonas aeruginosa and Bacillus subtilis. [] This activity was observed under visible light irradiation, suggesting potential applications in photodynamic therapy. Interestingly, both compounds displayed higher efficacy against P. aeruginosa compared to B. subtilis in nutrient agar. [] Further research is needed to understand the specific mechanisms underlying this difference in activity.

Q2: How does the structure of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin contribute to its catalytic properties?

A2: 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin can be used as a building block for porous covalent ionic frameworks (CIFs). [] By reacting TNPP with linkers like 3,8-diamino-6-phenylphenanithridine or 5,5'-diamino-2,2'-bipyridine and subsequently ionizing and metalizing the framework, highly porous materials with catalytic properties are obtained. The nitro groups and the central porphyrin ring offer possibilities for further functionalization and tuning of the catalytic activity. For example, Zn-containing CIFs derived from TNPP were shown to efficiently catalyze the cycloaddition of propylene oxide with carbon dioxide to produce propylene carbonate. [] The high surface area, tunable Br:metal ratio, and synergistic interactions between Lewis acidic metal sites and nucleophilic Br- ions contribute to the excellent catalytic performance of these materials. []

Q3: What spectroscopic techniques are used to characterize 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin?

A3: Common spectroscopic methods employed for characterizing 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin include UV-Vis, FT-IR, and H NMR spectroscopy. [] UV-Vis spectroscopy is particularly helpful in identifying porphyrins due to their characteristic absorption bands. FT-IR provides information about the vibrational modes of the molecule, aiding in identifying functional groups. H NMR spectroscopy provides insights into the proton environments within the molecule, further confirming its structure.

Q4: What is known about the stability of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin?

A4: Studies have shown that 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin and its zinc complex demonstrate significant stability under visible light irradiation in nutrient broth media. [] This photostability is crucial for applications like photodynamic therapy, where prolonged light exposure is required for effective treatment. Further research is needed to evaluate its stability in other solvents and under different conditions relevant to its potential applications.

Q5: What are the potential applications of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin in materials science?

A5: The unique structure and properties of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin make it a promising candidate for various materials science applications. For example, its ability to form highly porous CIFs with tunable properties has significant implications for catalysis, gas storage, and sensing. [] Additionally, its photophysical properties make it attractive for applications in optoelectronic devices, such as organic solar cells and light-emitting diodes. Further research is needed to explore its full potential in these areas.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.